3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride
Overview
Description
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride is a synthetic compound, characterized by its specific chemical structure, which integrates a brominated phenoxy moiety and a pyrrolidine ring. This compound's unique molecular configuration grants it distinct physicochemical properties, making it notable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride generally involves multiple steps, beginning with the bromination of 4-(sec-butyl)phenol. The subsequent reaction between 2-bromo-4-(sec-butyl)phenol and a suitable pyrrolidine derivative yields the desired product. Precise conditions such as temperature, solvent, and pH are meticulously controlled to optimize the yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically employs large-scale reactors and continuous synthesis processes to ensure efficiency and consistency. This often involves automated systems to monitor and adjust reaction parameters in real-time, ensuring high throughput and minimal human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : It can be reduced under specific conditions, though this process is less common due to the stability of the brominated phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in an acidic or basic medium.
Reducing Agents: : Agents such as lithium aluminum hydride or sodium borohydride can facilitate reduction.
Substituents: : Various halides and other nucleophiles/electrophiles in the presence of catalysts like palladium can be used for substitution reactions.
Major Products
Depending on the type of reaction and the reagents used, the major products can vary from simple substitution derivatives to more complex polyfunctional compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows it to be a building block for designing novel compounds with potentially useful properties.
Biology
Biologically, this compound is of interest due to its potential interactions with various biomolecules. It can be used as a probe to study biochemical pathways and mechanisms.
Medicine
In medicine, research has been exploring its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, this compound can be utilized in the formulation of specialty chemicals, including agricultural products and materials science applications.
Mechanism of Action
The mechanism by which 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The brominated phenoxy group plays a crucial role in its binding affinity and specificity. Pathways involved may include enzymatic inhibition or activation, receptor modulation, and alterations in cellular signaling.
Comparison with Similar Compounds
When compared to similar compounds, 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride stands out due to its unique brominated phenoxy moiety and sec-butyl substitution, which confer distinct properties and reactivity.
Similar Compounds
2-Bromo-4-(sec-butyl)phenol: : A precursor in the synthesis process.
Methylpyrrolidine derivatives: : Various derivatives used for different synthetic applications.
Brominated phenoxy compounds: : Other compounds in this class have similar but distinct applications and properties.
This compound's combination of a brominated phenoxy group with a pyrrolidine ring makes it particularly unique and versatile in scientific research and industrial applications.
Properties
IUPAC Name |
3-[(2-bromo-4-butan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-3-11(2)13-4-5-15(14(16)8-13)18-10-12-6-7-17-9-12;/h4-5,8,11-12,17H,3,6-7,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSGGHWJJCBYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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